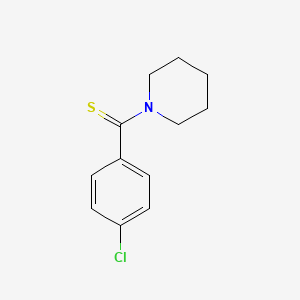![molecular formula C24H20N2O3S2 B11660876 N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[b]thiophène-5-yl)-4-((3,4-dihydroquinoléine-1(2H)-yl)sulfonyl)benzamide est un composé organique complexe qui présente un motif benzothiophène, un groupe sulfonyle dihydroquinoléine et une structure benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Matières premières : La synthèse commence généralement par le benzo[b]thiophène, la 3,4-dihydroquinoléine et le 4-aminobenzamide.
Étape 1 : Le benzo[b]thiophène est fonctionnalisé en position 5 par substitution électrophile pour introduire un groupe partant approprié.
Étape 2 : La 3,4-dihydroquinoléine est sulfonylée à l'aide d'un réactif de chlorure de sulfonyle en conditions basiques pour former le dérivé sulfonyle.
Étape 3 : La dihydroquinoléine sulfonylée est ensuite couplée au benzo[b]thiophène fonctionnalisé par une réaction de substitution nucléophile.
Étape 4 : Enfin, l'intermédiaire résultant est mis à réagir avec le 4-aminobenzamide dans des conditions de couplage d'amide, généralement en utilisant un réactif de couplage comme EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et une base comme la triéthylamine.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l'optimisation de la voie de synthèse ci-dessus pour le passage à l'échelle, en mettant l'accent sur le rendement, la pureté et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisée et de techniques de purification avancées comme la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du groupe sulfonyle.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans le motif benzamide.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Agents halogénants pour la substitution électrophile, et nucléophiles comme les amines ou les thiols pour la substitution nucléophile.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines ou alcools.
Substitution : Dérivés halogénés ou composés aromatiques substitués.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut être utilisé comme ligand dans la catalyse par les métaux de transition.
Science des matériaux :
Biologie
Inhibition enzymatique : Utilisation potentielle comme inhibiteur des enzymes impliquées dans les voies pathologiques.
Sondes biologiques : Utilisé dans l'étude des systèmes biologiques en raison de sa structure complexe.
Médecine
Développement de médicaments : Investigé pour son potentiel en tant qu'agent thérapeutique dans le traitement de maladies comme le cancer ou les affections inflammatoires.
Pharmacocinétique : Étudié pour ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion.
Industrie
Fabrication chimique : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Mécanisme d'action
Le mécanisme d'action du N-(benzo[b]thiophène-5-yl)-4-((3,4-dihydroquinoléine-1(2H)-yl)sulfonyl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le motif benzothiophène peut interagir avec des poches hydrophobes, tandis que les groupes sulfonyle et benzamide peuvent former des liaisons hydrogène et des interactions électrostatiques. Ces interactions peuvent moduler l'activité de la cible, conduisant à l'effet biologique ou chimique souhaité.
Applications De Recherche Scientifique
N-(1-BENZOTHIOPHEN-5-YL)-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)BENZAMIDE could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, metabolism, or cell cycle regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Analogues du N-(benzo[b]thiophène-5-yl)-4-((3,4-dihydroquinoléine-1(2H)-yl)sulfonyl)benzamide : Composés avec des modifications légères dans les motifs benzothiophène ou dihydroquinoléine.
Dérivés du benzothiophène : Composés comme le benzo[b]thiophène-2-carboxamide.
Dérivés de la dihydroquinoléine : Composés comme la 3,4-dihydroquinoléine-2(1H)-one.
Unicité
N-(benzo[b]thiophène-5-yl)-4-((3,4-dihydroquinoléine-1(2H)-yl)sulfonyl)benzamide est unique en raison de sa combinaison de caractéristiques structurales, qui confèrent une réactivité chimique et une activité biologique spécifiques. La présence à la fois de motifs benzothiophène et dihydroquinoléine permet des interactions diverses avec les cibles moléculaires, ce qui en fait un composé polyvalent dans divers domaines de la recherche.
Propriétés
Formule moléculaire |
C24H20N2O3S2 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
N-(1-benzothiophen-5-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(25-20-9-12-23-19(16-20)13-15-30-23)18-7-10-21(11-8-18)31(28,29)26-14-3-5-17-4-1-2-6-22(17)26/h1-2,4,6-13,15-16H,3,5,14H2,(H,25,27) |
Clé InChI |
ANYVJPKYEDNRHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)SC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11660797.png)

![2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11660810.png)
![1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B11660814.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660816.png)
![4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11660824.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
![(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11660835.png)
![(5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11660848.png)
![2-(benzyloxy)-5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11660853.png)

![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)
![2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11660883.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660905.png)
